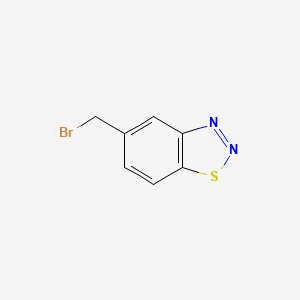

5-(Bromomethyl)-1,2,3-benzothiadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-1,2,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-4-5-1-2-7-6(3-5)9-10-11-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVHCHHMBKMINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)N=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383582 | |

| Record name | 5-(bromomethyl)-1,2,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850375-03-0 | |

| Record name | 5-(bromomethyl)-1,2,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Bromomethyl)-1,2,3-benzothiadiazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-benzothiadiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties and versatile reactivity make it an attractive building block for the design of novel functional molecules. This guide focuses on a particularly valuable derivative, 5-(Bromomethyl)-1,2,3-benzothiadiazole, a compound poised for extensive application due to the presence of a reactive bromomethyl handle on the core benzothiadiazole structure. This functionality allows for facile derivatization, enabling the exploration of a wide chemical space for the development of new therapeutic agents and advanced materials.

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, including its synthesis, spectroscopic characterization, reactivity, and potential applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals working in drug discovery and materials science, facilitating the effective utilization of this versatile chemical entity.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₇H₅BrN₂S | [Sigma-Aldrich] |

| Molecular Weight | 229.10 g/mol | [Sigma-Aldrich] |

| Appearance | Likely a solid at room temperature. | General property of similar small organic molecules. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. | Based on the structure's polarity. |

| Melting Point | Not reported, but expected to be higher than the parent 1,2,3-benzothiadiazole (35-37 °C) due to increased molecular weight and potential for intermolecular interactions. | General chemical principles. |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a three-step sequence starting from commercially available precursors. This proposed pathway leverages well-established synthetic methodologies in heterocyclic chemistry.

An In-depth Technical Guide to 5-(Bromomethyl)-1,2,3-benzothiadiazole: Molecular Structure, Formula, and Applications

Foreword

For the discerning researcher, scientist, and drug development professional, the mastery of key chemical scaffolds is paramount to innovation. This guide provides a comprehensive technical exploration of 5-(Bromomethyl)-1,2,3-benzothiadiazole, a molecule of significant interest due to its versatile reactivity and the inherent biological relevance of the benzothiadiazole core. We will dissect its molecular architecture, outline a robust synthetic protocol with mechanistic justifications, and delve into its applications, equipping you with the foundational knowledge to strategically incorporate this compound into your research endeavors.

Core Molecular Profile: Structure and Physicochemical Properties

A thorough understanding of a molecule's intrinsic properties is the bedrock of its effective application. This section details the fundamental structural and physical characteristics of this compound.

Molecular Formula and Structural Elucidation

The molecular formula of this compound is C₇H₅BrN₂S . The molecule features a bicyclic heteroaromatic system, where a benzene ring is fused to a 1,2,3-thiadiazole ring.[1] A key functional feature is the bromomethyl group (-CH₂Br) substituted at the 5-position of the benzothiadiazole nucleus. This substituent is the primary site of reactivity, enabling a wide range of synthetic transformations.

Caption: Diagram of the this compound molecular structure.

Physicochemical Data Summary

The following table summarizes key physicochemical data for this compound, which is essential for experimental design, including reaction setup and purification strategies.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrN₂S | [2] |

| Molecular Weight | 229.10 g/mol | [2] |

| CAS Number | Not explicitly found for the 1,2,3-isomer, but related structures exist. | |

| Appearance | Solid | |

| Melting Point | 89 °C (for the 2,1,3-isomer) | [3] |

| Solubility | Soluble in many organic solvents. | [1] |

Synthesis Protocol: A Field-Proven Methodology

The synthesis of this compound is typically achieved via the radical bromination of 5-methyl-1,2,3-benzothiadiazole. This section provides a detailed, step-by-step protocol, including the rationale behind the choice of reagents and conditions.

Experimental Protocol: Radical Bromination

Core Principle: This synthesis relies on a free-radical chain reaction initiated by the thermal decomposition of a radical initiator, which facilitates the selective bromination of the benzylic methyl group.

Materials:

-

5-Methyl-1,2,3-benzothiadiazole (starting material)

-

N-Bromosuccinimide (NBS) (brominating agent)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (radical initiator)

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., cyclohexane)

-

Anhydrous sodium sulfate (drying agent)

-

Standard reflux apparatus, filtration equipment, and rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-1,2,3-benzothiadiazole in carbon tetrachloride.

-

Reagent Addition: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution. The slight excess of NBS ensures the complete consumption of the starting material.

-

Initiation and Propagation: Heat the reaction mixture to reflux (approximately 77°C for CCl₄). The heat will induce the homolytic cleavage of the initiator, generating free radicals that abstract a hydrogen atom from the methyl group of the starting material. The resulting benzylic radical then reacts with NBS to form the desired product and a succinimidyl radical, which continues the chain reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization.

-

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[4][5][6][7] The introduction of the reactive bromomethyl group in this compound makes it a valuable building block for creating novel drug candidates.[4]

A Versatile Intermediate for Bioactive Molecules

The electrophilic nature of the bromomethyl group allows for facile nucleophilic substitution reactions. This enables the covalent attachment of various pharmacophores containing nucleophilic moieties such as amines, thiols, and alcohols. This versatility allows for the rapid generation of libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Potential Therapeutic Areas

Derivatives of benzothiadiazole have shown promise in a variety of therapeutic areas, including:

-

Anticancer Agents: The benzothiazole nucleus is a core component of several compounds investigated for their anticancer properties.[8]

-

Neurodegenerative Diseases: Certain benzothiazole derivatives, like Thioflavin-T, are used as fluorescent probes for amyloid fibrils, which are implicated in diseases such as Alzheimer's.[8]

-

Antimicrobial Agents: The structural motif is also found in compounds with antibacterial and antifungal activities.[5]

The ability to readily functionalize the 5-position of the benzothiadiazole ring system via the bromomethyl intermediate provides a powerful tool for medicinal chemists to design and synthesize novel therapeutic agents.

Safety and Handling

As with any reactive chemical, proper safety precautions are essential when handling this compound and its derivatives. It is crucial to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10][11]

Conclusion

This compound is a valuable and versatile building block in the field of organic synthesis and medicinal chemistry. Its well-defined molecular structure, accessible synthetic route, and the reactivity of its bromomethyl group make it a powerful tool for the creation of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its core properties, synthesis, and applications to aid researchers in harnessing its full potential.

References

-

Benzo[1,2-d:4,5-d′]bis([1][12]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

1,2,3-Benzothiadiazole. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

(PDF) Benzo[1,2-d:4,5-d′]bis([1][12]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]

-

4-Amino-5-chloro-2,1,3-benzothiadiazole. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (2021). PubMed. Retrieved January 23, 2026, from [Link]

-

Safety Data Sheet. (n.d.). Retrieved January 23, 2026, from [Link]

-

A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2021). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. (2018). Crimson Publishers. Retrieved January 23, 2026, from [Link]

-

Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. (2018). Semantic Scholar. Retrieved January 23, 2026, from [Link]

-

Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. (2018). Indian Academy of Sciences. Retrieved January 23, 2026, from [Link]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

Sources

- 1. 1,2,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 4-(BROMOMETHYL)-2,1,3-BENZOTHIADIAZOLE | 16405-99-5 [chemicalbook.com]

- 4. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. mdpi.com [mdpi.com]

The Bromomethyl Group in Benzothiadiazole Systems: A Technical Guide to a Versatile Synthetic Handle

Introduction: The Strategic Importance of the 2,1,3-Benzothiadiazole Scaffold

The 2,1,3-benzothiadiazole (BTD) core is a privileged heterocyclic scaffold that has garnered significant attention from researchers in medicinal chemistry, materials science, and chemical biology. Its inherent electron-deficient nature, arising from the fusion of an electron-withdrawing thiadiazole ring with a benzene ring, imparts unique photophysical and electronic properties. This has led to the extensive use of BTD derivatives in the development of fluorescent probes, organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and a range of pharmacologically active agents.[1]

The functionalization of the BTD core is paramount to tuning its properties for specific applications. While various methods exist for derivatizing the aromatic ring, the introduction of a bromomethyl group (-CH₂Br) provides a particularly versatile and highly reactive synthetic handle for a plethora of subsequent transformations. This guide offers an in-depth exploration of the synthesis and reactivity of bromomethyl-substituted benzothiadiazole systems, providing both mechanistic insights and practical, field-proven protocols for the research scientist.

Synthesis of Bromomethyl Benzothiadiazoles: Activating the Benzylic Position

The most common and effective method for the synthesis of bromomethyl benzothiadiazoles is the radical bromination of the corresponding methyl-substituted precursors. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) under thermal or photochemical conditions.

The causality behind this choice of reagents is rooted in the mechanism of free-radical halogenation. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The key step is the abstraction of a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. The electron-withdrawing benzothiadiazole ring plays a crucial role in stabilizing this radical intermediate, thus facilitating the reaction at the benzylic position over other potential sites.

Caption: Workflow for the synthesis of bromomethyl benzothiadiazoles.

Experimental Protocol: Synthesis of 4-Bromo-7-(bromomethyl)-2,1,3-benzothiadiazole

This protocol is adapted from established procedures for the dual bromination of a methyl-substituted benzothiadiazole, illustrating both aromatic bromination and subsequent benzylic bromination.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methyl-2,1,3-benzothiadiazole (15.5 g, 0.103 mol) with 48% aqueous hydrobromic acid (100 mL).

-

Reagent Addition: To this stirred suspension, add elemental bromine (30 mL, 0.585 mol).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water (approx. 500 mL).

-

Isolation: Collect the resulting precipitate by vacuum filtration, washing the solid with water.

-

Purification: Recrystallize the crude product from acetone (approx. 150 mL) to yield 4-bromo-7-(bromomethyl)-2,1,3-benzothiadiazole as a crystalline solid.

Core Reactivity: The Bromomethyl Group as a Potent Electrophile

The primary mode of reactivity for the bromomethyl group in benzothiadiazole systems is as an electrophile in nucleophilic substitution reactions. The carbon atom of the CH₂Br group is highly susceptible to attack by a wide range of nucleophiles. This reactivity is significantly enhanced by the electron-withdrawing nature of the fused benzothiadiazole ring system, which polarizes the C-Br bond and stabilizes the transition state of the substitution reaction. These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

Caption: The SN2 mechanism at the bromomethyl-BTD system.

Reactions with N-Nucleophiles

The reaction with nitrogen-based nucleophiles is a common strategy to introduce amine or azide functionalities, which are valuable for further derivatization or for their biological properties.

-

Azide Substitution: The substitution with sodium azide (NaN₃) is a highly efficient reaction that provides an azidomethyl derivative. This derivative is a key precursor for the synthesis of amines via reduction (e.g., with H₂/Pd or LiAlH₄) and for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Protocol: Synthesis of 4-(Azidomethyl)-7-nitro-2,1,3-benzothiadiazole

This protocol demonstrates a typical nucleophilic substitution with sodium azide.

-

Reaction Setup: Dissolve 4-(bromomethyl)-7-nitro-2,1,3-benzothiadiazole in acetone.

-

Reagent Addition: Add a solution of sodium azide (NaN₃) in water to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

-

Work-up: Remove the acetone under reduced pressure. Add water to the residue to precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography if necessary.

Reactions with P-Nucleophiles: Gateway to Olefination

The reaction of bromomethyl benzothiadiazoles with phosphorus-based nucleophiles opens up pathways to powerful olefination reactions, allowing for the conversion of aldehydes and ketones into alkenes.

-

Arbuzov Reaction: The reaction with a trialkyl phosphite, such as triethyl phosphite, proceeds via the Michaelis-Arbuzov reaction to yield a phosphonate ester.[3] This phosphonate is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, which is often preferred over the classical Wittig reaction for its superior stereoselectivity (typically yielding E-alkenes) and the water-soluble nature of the phosphate byproduct, simplifying purification.

Caption: Mechanism of the Arbuzov reaction on bromomethyl-BTD.

-

Wittig Reagent Formation: The reaction with triphenylphosphine (PPh₃) yields a stable phosphonium salt.[4] This salt can be deprotonated with a strong base (e.g., n-BuLi, NaH) to form a phosphorus ylide, the key component of the Wittig reaction. The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds with excellent regiocontrol.

Experimental Protocol: Synthesis of ((2,1,3-Benzothiadiazol-4-yl)methyl)triphenylphosphonium Bromide

-

Reaction Setup: In a suitable flask, dissolve 4-(bromomethyl)-2,1,3-benzothiadiazole in an anhydrous solvent such as toluene or acetonitrile.

-

Reagent Addition: Add an equimolar amount of triphenylphosphine (PPh₃).

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC). The product will often precipitate from the solution upon cooling.

-

Isolation: Cool the reaction mixture to room temperature. Collect the precipitated phosphonium salt by vacuum filtration.

-

Purification: Wash the collected solid with a non-polar solvent like hexane or diethyl ether to remove any unreacted starting materials and dry under vacuum.

Reactions with O- and S-Nucleophiles

The bromomethyl group readily reacts with oxygen and sulfur nucleophiles to form ethers and thioethers, respectively. These reactions are typically carried out in the presence of a non-nucleophilic base (e.g., K₂CO₃, NaH) to deprotonate the alcohol or thiol precursor, generating the more potent alkoxide or thiolate nucleophile.

-

Ether Synthesis (Williamson Ether Synthesis): Reaction with an alcohol in the presence of a base.

-

Thioether Synthesis: Reaction with a thiol in the presence of a base.

These reactions are highly reliable and provide access to a wide range of derivatives with modulated solubility, electronic properties, and potential for coordination with metal ions.

Summary of Reactivity

The following table summarizes the key transformations of the bromomethyl group in benzothiadiazole systems, highlighting its versatility as a synthetic intermediate.

| Nucleophile Class | Reagent Example(s) | Product Type | Key Application(s) |

| Nitrogen | Sodium Azide (NaN₃) | Azide | Click Chemistry, Amine Synthesis |

| Ammonia, Amines (RNH₂) | Amine | Pharmacophore, Linker | |

| Phosphorus | Triethyl Phosphite (P(OEt)₃) | Phosphonate | Horner-Wadsworth-Emmons Reaction |

| Triphenylphosphine (PPh₃) | Phosphonium Salt | Wittig Reaction | |

| Oxygen | Alcohols (ROH) + Base | Ether | Modulate Solubility/Properties |

| Carboxylates (RCOO⁻) | Ester | Prodrugs, Linker Cleavage | |

| Sulfur | Thiols (RSH) + Base | Thioether | Coordination Chemistry, Linkers |

| Carbon | Cyanide (CN⁻) | Nitrile | Carboxylic Acid Synthesis |

| Malonates, etc. | C-C Bonded Adduct | Chain Extension |

Conclusion

The bromomethyl group, when attached to the electron-deficient 2,1,3-benzothiadiazole scaffold, serves as a highly activated and versatile electrophile. Its reactivity is dominated by the Sₙ2 mechanism, allowing for the straightforward and efficient introduction of a wide array of functional groups through reactions with nitrogen, phosphorus, oxygen, sulfur, and carbon nucleophiles. The resulting products, such as azides, phosphonates, and phosphonium salts, are themselves powerful intermediates for further synthetic elaborations including cycloadditions and olefination reactions. This well-defined and predictable reactivity profile solidifies the bromomethyl benzothiadiazole system as a cornerstone building block for the rational design and synthesis of novel functional molecules in drug discovery and materials science.

References

-

ChemInform. (2010). Nucleophilic Substitution Reaction of 4-Bromobenzo(1,2-c;3,4-c′)bis(1,2,5)thiadiazole and Reduction of Hydroxy and Methoxy Derivative to the Corresponding 1,2,3,4-Benzenetetraamine. ChemInform, 41(35). [Link]

- Pilgram, K. H. (1971). U.S. Patent No. 3,577,427. Washington, DC: U.S.

-

Kunz, S., Barna, F., Posada Urrutia, M., Ingner, F. J. L., Martínez-Topete, A., Orthaber, A., Gates, P. J., Pilarski, L. T., & Dyrager, C. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 89(10), 6138–6148. [Link]

-

Kunz, S., Barna, F., Posada Urrutia, M., Ingner, F. J. L., Martínez-Topete, A., Orthaber, A., Gates, P. J., Pilarski, L. T., & Dyrager, C. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 89(10), 6138-6148. [Link]

-

Amosova, S. V., Shagun, V. A., Makhaeva, N. A., Novokshonova, I. A., & Potapov, V. A. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Molecules, 26(21), 6685. [Link]

-

Bagryanskaya, I. Y., Gatilov, Y. V., Gritsan, N. P., Ikorskii, V. N., Lonchakov, A. V., Maryunina, K. Y., ... & Zibarev, A. V. (2018). Novel applications of functionalized 2,1,3-benzothiadiazoles for coordination chemistry and crystal engineering. CrystEngComm, 20(3), 312-321. [Link]

-

Baghdasaryan, A. S., et al. (2022). The nucleophilic substitution of 4-bromobenzo[1,2-d:4,5-d′]bis([2]thiadiazole) 2 with aromatic and aliphatic amines. Chemistry of Heterocyclic Compounds, 58, 235-241. [Link]

-

Fei, Z., Kim, J., Smith, J., Domingo, E. B., Anthopoulos, T. D., & Heeney, M. (2015). Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors. Macromolecules, 48(21), 7942-7950. [Link]

-

Perevalov, A. S., et al. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c]benzothiazines. RSC Advances, 13, 14005-14015. [Link]

-

Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]

-

ReactionFlash. (n.d.). Michaelis-Arbuzov reaction. [Link]

-

Wikipedia. (2023). Michaelis–Arbuzov reaction. [Link]

-

Al-Mughaid, H., et al. (2021). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 26(23), 7306. [Link]

-

Chad's Prep. (2021). 19.7b Wittig Reaction | Organic Chemistry. YouTube. [Link]

-

Reaction Chemistry. (2023). Arbuzov Reaction. YouTube. [Link]

-

The Organic Chemistry Tutor. (2019). formation of phosphonate esters with the Arbuzov reaction. YouTube. [Link]

-

Cui, C., & Wong, W. Y. (2015). Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics. Journal of Materials Chemistry C, 3(28), 7283-7313. [Link]

-

Zhang, Y., et al. (2021). Benzothiadiazole-based photosensitizers for efficient and stable dye-sensitized solar cells and 8.7% efficiency semi-transparent mini-modules. Sustainable Energy & Fuels, 5, 5448-5458. [Link]

-

Al-Zoubi, R. M., & Al-Mughaid, H. (2021). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 26(23), 7306. [Link]

-

Wikipedia. (2023). Wittig Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]

-

Wikipedia. (2023). Michaelis–Arbuzov reaction. [Link]

-

ReactionFlash. (n.d.). Michaelis-Arbuzov reaction. [Link]

-

Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330. [Link]

Sources

- 1. Functionalizing benzothiadiazole with non-conjugating ester groups as side chains in a donor–acceptor polymer improves solar cell performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. diva-portal.org [diva-portal.org]

Stability and Storage of 5-(Bromomethyl)-1,2,3-benzothiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-(Bromomethyl)-1,2,3-benzothiadiazole. As a Senior Application Scientist, the following information synthesizes established chemical principles and industry best practices to ensure the integrity of this compound in a research and development setting. This document will delve into the molecule's inherent properties, potential degradation pathways, and a systematic approach to stability assessment.

Compound Profile and Intrinsic Properties

This compound is a heterocyclic compound featuring a benzothiadiazole core with a reactive bromomethyl substituent. Its chemical and physical properties are foundational to understanding its stability.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrN₂S | |

| Molecular Weight | 229.10 g/mol | |

| Appearance | Solid | |

| CAS Number | Not widely available; a related isomer 5-(Bromomethyl)-2,1,3-benzothiadiazole is 80370-26-7 | N/A |

The benzothiadiazole ring system is generally characterized by good thermal and photochemical stability.[1] However, the presence of the bromomethyl group introduces a primary site of reactivity, making the molecule susceptible to nucleophilic substitution and other degradation pathways.[2]

Prudent Storage and Handling Protocols

To maintain the integrity of this compound, adherence to appropriate storage and handling procedures is paramount. The following recommendations are based on safety data sheets for structurally similar compounds and general best practices for reactive chemical intermediates.

Storage Conditions:

-

Temperature: Refrigeration at 2-8°C is recommended for long-term storage. For shorter periods, storage in a cool, dry place away from direct sunlight is acceptable.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

-

Container: Use a tightly sealed, light-resistant container to prevent photo-degradation and moisture ingress.[3]

Handling Precautions:

-

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[4]

-

It is also a skin, eye, and respiratory irritant.[5]

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

-

Avoid inhalation of dust and contact with skin and eyes.[7]

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for designing stability studies and for interpreting analytical results. The primary liabilities of the molecule are the bromomethyl group and, to a lesser extent, the benzothiadiazole ring.

The following diagram illustrates the hypothesized degradation pathways:

Hypothesized Degradation Pathways

-

Hydrolysis and Solvolysis: The benzylic bromide is susceptible to nucleophilic attack by water or other nucleophilic solvents (e.g., alcohols), leading to the formation of the corresponding alcohol or ether derivatives.[2]

-

Ring Cleavage: Under forcing conditions, such as high temperatures or extreme pH, the thiadiazole ring may undergo cleavage.

-

Oxidation: The sulfur atom in the thiadiazole ring could be susceptible to oxidation, leading to sulfoxide or sulfone derivatives.

Framework for a Stability-Indicating Analytical Method

A stability-indicating analytical method (SIAM) is essential for accurately quantifying the decrease of the active pharmaceutical ingredient (API) and the increase of degradation products over time.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[9]

The following is a representative protocol for the development and validation of a stability-indicating HPLC method for this compound.

Note: This is a model protocol and should be optimized for the specific instrumentation and purity of the compound being tested.

Forced Degradation Studies

Forced degradation studies are a critical first step to identify potential degradation products and to demonstrate the specificity of the analytical method. The goal is to achieve 5-20% degradation of the API.

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Dissolve in the solvent to the stock solution concentration.

-

Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration, as per ICH Q1B guidelines.

-

-

Sample Analysis: Analyze all stressed samples, along with a non-stressed control sample, by the developed HPLC method.

Representative HPLC Method

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis spectral analysis of the parent compound (likely in the 250-350 nm range)[10]

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

The following diagram outlines the workflow for developing and validating a stability-indicating HPLC method:

HPLC Method Development Workflow

Conclusion

While this compound possesses a relatively stable benzothiadiazole core, the presence of the bromomethyl group necessitates careful handling and storage to prevent degradation. The primary degradation pathways are anticipated to be hydrolysis and solvolysis of the bromomethyl group. A systematic approach to stability testing, including forced degradation studies and the development of a validated stability-indicating HPLC method, is essential for ensuring the quality and reliability of this compound in research and development. The protocols and information provided in this guide serve as a robust framework for scientists and researchers to maintain the integrity of this compound.

References

-

MDPI. (2023). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Molecules, 28(13), 5081. [Link]

-

Wikipedia. (2023). 1,2,3-Benzothiadiazole. Retrieved from [Link]

-

International Research Journal of Pharmaceutical and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

ResearchGate. (2016). Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. [Link]

-

Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

ResearchGate. (2016). Stability Indicating HPLC Method Development: A Review. [Link]

-

IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

-

National Institutes of Health. (2020). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules, 25(24), 5899. [Link]

-

European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

ResearchGate. (2010). Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. [Link]

-

ACS Publications. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. [Link]

-

Fisher Scientific. (2025). Safety Data Sheet: 2-(Bromomethyl)-1,3-benzothiazole. Retrieved from [Link]

-

IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]

-

LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

-

National Institutes of Health. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 77(3), 334–340. [Link]

-

MDPI. (2021). Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. Processes, 9(6), 1094. [Link]

-

MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

-

BB Fabrication. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

Wikipedia. (2023). 2,1,3-Benzothiadiazole. Retrieved from [Link]

-

Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

Sources

- 1. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 5-Bromo-2,1,3-benzothiadiazole, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. media.adeo.com [media.adeo.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. irjpms.com [irjpms.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties [mdpi.com]

Spectroscopic Characterization of 5-(Bromomethyl)-1,2,3-benzothiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed analysis of the expected spectroscopic data for 5-(Bromomethyl)-1,2,3-benzothiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide synthesizes information from closely related analogs and foundational spectroscopic principles to present a robust predictive analysis. This approach is designed to empower researchers in identifying and characterizing this molecule, offering insights into the causal relationships between its structure and spectral features.

The 1,2,3-benzothiadiazole core is a significant structural motif in the development of novel therapeutic agents and functional materials.[1] The introduction of a bromomethyl group at the 5-position provides a reactive handle for further synthetic modifications, making this compound a valuable intermediate. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development workflow.

Foundational Principles of Spectroscopic Analysis for Heterocyclic Compounds

The structural elucidation of novel organic molecules like this compound relies on a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of a molecule. Chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal connectivity between neighboring atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. The presence of characteristic absorption bands allows for the identification of specific functional groups within the molecule.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound. Fragmentation patterns observed in the mass spectrum can offer further structural insights.

The selection of specific experimental parameters, such as the choice of solvent for NMR or the ionization technique for MS, is a critical decision driven by the physicochemical properties of the analyte and the desired information.[2]

Predicted ¹H and ¹³C NMR Spectroscopic Data

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display signals corresponding to the aromatic protons of the benzothiadiazole ring system and the methylene protons of the bromomethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~ 8.0 - 8.2 | d | 1H | H-7 | The proton at position 7 is expected to be the most deshielded aromatic proton due to the anisotropic effect of the fused thiadiazole ring. |

| ~ 7.8 - 8.0 | s | 1H | H-4 | The proton at position 4 is adjacent to the thiadiazole ring and is expected to appear as a singlet or a narrow doublet. |

| ~ 7.6 - 7.8 | d | 1H | H-6 | This proton is ortho to the bromomethyl group and will be influenced by its electron-withdrawing nature. |

| ~ 4.8 - 5.0 | s | 2H | -CH₂Br | The methylene protons adjacent to the bromine atom are expected to be significantly deshielded and appear as a singlet. |

Experimental Workflow for NMR Data Acquisition:

Caption: Workflow for acquiring and processing ¹H NMR data.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~ 150 - 155 | C-7a | Quaternary carbon of the fused ring system, typically found at a lower field. |

| ~ 140 - 145 | C-3a | Quaternary carbon of the fused ring system. |

| ~ 135 - 140 | C-5 | The carbon bearing the bromomethyl group will be deshielded. |

| ~ 125 - 130 | C-7 | Aromatic CH carbon. |

| ~ 120 - 125 | C-4 | Aromatic CH carbon. |

| ~ 115 - 120 | C-6 | Aromatic CH carbon. |

| ~ 30 - 35 | -CH₂Br | The methylene carbon attached to bromine will be significantly downfield compared to an unsubstituted methyl group. |

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aromatic ring and the C-Br bond.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 1600 - 1450 | C=C stretch (aromatic) | Medium to Strong |

| 1250 - 1000 | C-H in-plane bending | Medium |

| 900 - 675 | C-H out-of-plane bending | Strong |

| 600 - 500 | C-Br stretch | Medium to Strong |

Experimental Protocol for IR Spectroscopy:

Caption: General workflow for obtaining an IR spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will confirm the molecular weight of the compound and can provide structural information through fragmentation analysis. The molecular formula of this compound is C₇H₅BrN₂S, with a molecular weight of approximately 229.10 g/mol .

Expected Observations in the Mass Spectrum:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z 229, along with an M+2 peak at m/z 231 of nearly equal intensity, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

-

Major Fragmentation Pathways:

-

Loss of a bromine radical (-Br) to give a fragment at m/z 150.

-

Loss of the bromomethyl radical (-CH₂Br) to give a fragment at m/z 135, corresponding to the benzothiadiazole radical cation.

-

Further fragmentation of the benzothiadiazole ring system.

-

Conceptual Workflow for Mass Spectrometry Analysis:

Caption: A simplified workflow for mass spectrometry.

Synthesis and Self-Validating Protocols

While a detailed synthetic procedure for this compound is not explicitly detailed in the searched literature, a plausible route would involve the radical bromination of 5-methyl-1,2,3-benzothiadiazole using a reagent such as N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN).

A self-validating protocol for such a synthesis would incorporate in-process controls, such as Thin Layer Chromatography (TLC) to monitor the reaction progress and purification steps like column chromatography to isolate the desired product. The final confirmation of the product's identity and purity would then be achieved through the comprehensive spectroscopic analysis detailed in this guide.

Conclusion and Future Perspectives

This technical guide provides a predictive yet scientifically grounded overview of the key spectroscopic features of this compound. For researchers working with this compound, the presented data serves as a valuable reference for its identification and characterization. The acquisition of experimental spectroscopic data for this molecule would be a valuable contribution to the chemical literature, further enabling its use in the development of novel pharmaceuticals and advanced materials.

References

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

d4ob01725k1.pdf. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

Sources

The Multifaceted Biological Potential of 1,2,3-Benzothiadiazole Derivatives: A Technical Guide for Drug Discovery and Development

Abstract

The 1,2,3-benzothiadiazole scaffold, a unique heterocyclic entity, has emerged as a privileged structure in medicinal chemistry and agrochemical research. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by its derivatives, with a focus on their potential as anticancer, antimicrobial, and plant defense-activating agents. By delving into the underlying mechanisms of action, structure-activity relationships, and key experimental methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to harness the therapeutic and agricultural potential of this versatile chemical class.

Introduction: The 1,2,3-Benzothiadiazole Core

1,2,3-Benzothiadiazole is a bicyclic aromatic compound composed of a benzene ring fused to a 1,2,3-thiadiazole ring.[1] This core structure imparts a unique set of physicochemical properties that have been exploited to generate a vast library of derivatives with a wide spectrum of biological activities.[2][3][4] The synthesis of the 1,2,3-benzothiadiazole core can be achieved through established methods such as the diazotization of 2-aminothiophenol or via the Herz reaction from anilines.[1] The amenability of this scaffold to chemical modification allows for the fine-tuning of its biological profile, making it a highly attractive starting point for the development of novel therapeutic and crop protection agents.

Anticancer Activity: A Promising Frontier

Derivatives of the broader benzothiazole class have demonstrated significant potential as anticancer agents, and emerging evidence suggests that 1,2,3-benzothiadiazole-containing molecules are no exception.[2][4][5] These compounds have been shown to exert their cytotoxic effects against a variety of cancer cell lines through multiple mechanisms.[2][4]

Mechanism of Action: Inducing Cancer Cell Demise

A primary mechanism by which benzothiazole derivatives exert their anticancer effects is through the induction of apoptosis , or programmed cell death.[6] This is often achieved via the mitochondrial intrinsic pathway .[4][7] This pathway is initiated by an increase in intracellular reactive oxygen species (ROS) , which leads to a loss of mitochondrial membrane potential and the subsequent release of pro-apoptotic factors.[4][7]

Furthermore, these compounds have been shown to modulate key signaling pathways that are often dysregulated in cancer. This includes the downregulation of pathways such as EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR , which are crucial for cancer cell proliferation, survival, and metastasis.

Figure 2: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogens

The benzothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. [8][9]Derivatives incorporating the 1,2,3-benzothiadiazole moiety have also demonstrated promising activity against a range of bacterial and fungal pathogens. [10]

Putative Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of benzothiazole derivatives are multifaceted and can involve the inhibition of essential microbial enzymes. [11]For the broader class of benzothiazoles, targets such as DNA gyrase and dihydroorotate dehydrogenase have been identified. [9][11]DNA gyrase is a topoisomerase essential for bacterial DNA replication, while dihydroorotate dehydrogenase is a key enzyme in pyrimidine biosynthesis. Inhibition of these enzymes disrupts critical cellular processes, leading to microbial cell death.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. [1][12][13]The MIC is the lowest concentration of the drug that prevents visible growth of the microbe. [12] Step-by-Step Methodology:

-

Prepare Antimicrobial Dilutions: Prepare a series of twofold dilutions of the 1,2,3-benzothiadiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. [13]2. Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard). [1][13]3. Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized microbial suspension. [1][13]Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only). [13]4. Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria). [13]5. Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. [13]

Figure 3: Workflow for the broth microdilution MIC assay.

Plant Defense Activation: A Novel Agrochemical Approach

Certain 1,2,3-benzothiadiazole derivatives have been identified as potent plant activators , a class of compounds that induce a plant's own defense mechanisms against a broad spectrum of pathogens. [4][14][15]This mode of action, known as Systemic Acquired Resistance (SAR) , offers a promising and sustainable alternative to conventional pesticides. [16][17]

Mechanism of Action: The Salicylic Acid Signaling Pathway

The induction of SAR by 1,2,3-benzothiadiazole derivatives is primarily mediated through the salicylic acid (SA) signaling pathway . [3][18][19][20][21]Upon perception of the chemical stimulus, the plant initiates the biosynthesis of SA. [3][21]SA then acts as a signaling molecule, leading to the activation of a cascade of downstream events. A key player in this pathway is the NPR1 (NON-EXPRESSOR of PATHOGENESIS-RELATED GENES 1) protein, which, upon activation by SA, translocates to the nucleus. [18][19][21]In the nucleus, NPR1 interacts with TGA transcription factors , leading to the expression of a battery of pathogenesis-related (PR) genes . [18]The products of these genes contribute to a heightened state of defense throughout the plant, rendering it more resistant to subsequent pathogen attacks. [17]

Figure 4: The salicylic acid signaling pathway in plant defense activated by 1,2,3-benzothiadiazole derivatives.

Experimental Protocol: Evaluating Systemic Acquired Resistance

Evaluating the efficacy of a plant activator involves a multi-step process to demonstrate the induction of SAR.

Step-by-Step Methodology:

-

Plant Growth: Grow healthy, uniform plants (e.g., Arabidopsis, cucumber, or tobacco) to a suitable developmental stage.

-

Inducer Application: Treat a set of lower leaves on each plant with the 1,2,3-benzothiadiazole derivative. A mock treatment (e.g., water or a solvent control) should be applied to a separate set of plants. [15]3. Pathogen Challenge: After a specific induction period (e.g., 2-3 days), challenge a set of upper, untreated leaves on both the inducer-treated and mock-treated plants with a virulent pathogen. [15]4. Disease Assessment: After an appropriate incubation period, assess the disease severity on the challenged leaves. This can be done by measuring lesion size, counting the number of lesions, or quantifying pathogen growth (e.g., by counting colony-forming units for bacteria). [2]5. Data Analysis: Compare the disease severity between the inducer-treated and mock-treated plants. A significant reduction in disease symptoms in the inducer-treated plants is indicative of SAR.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of 1,2,3-benzothiadiazole derivatives is highly dependent on the nature and position of substituents on the benzothiadiazole ring. For example, in the context of anticancer activity, the introduction of fluoro, chloro, and methoxy groups has been shown to enhance cytotoxic effects. Similarly, for antimicrobial activity, electron-donating groups can increase the electron density of the molecule, potentially leading to enhanced efficacy.

Future research in this area should focus on:

-

Rational Design and Synthesis: Utilizing computational modeling and a deeper understanding of SAR to design and synthesize novel derivatives with improved potency and selectivity.

-

Mechanism of Action Studies: Conducting detailed mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by these compounds.

-

In Vivo Efficacy and Safety: Evaluating the most promising candidates in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Agrochemical Formulation and Field Trials: For plant activators, developing stable and effective formulations and conducting field trials to assess their performance under real-world agricultural conditions.

Conclusion

The 1,2,3-benzothiadiazole scaffold represents a rich source of biologically active molecules with significant potential in both medicine and agriculture. The derivatives of this versatile heterocyclic system have demonstrated compelling anticancer, antimicrobial, and plant defense-activating properties. The continued exploration of their chemical space, guided by a thorough understanding of their mechanisms of action and structure-activity relationships, holds great promise for the development of next-generation therapeutics and sustainable crop protection strategies. This technical guide provides a foundational framework to inspire and support further research and development in this exciting field.

References

-

Recent insights into antibacterial potential of benzothiazole derivatives. (2023-05-29). PMC. Retrieved from [Link]

-

Durner, J., Shah, J., & Klessig, D. F. (1997). Nitric oxide and salicylic acid signaling in plant defense. Proceedings of the National Academy of Sciences, 94(20), 10925-10930. Retrieved from [Link]

-

1,2,3-Benzothiadiazole. Wikipedia. Retrieved from [Link]

-

Benzothiazole derivatives as anticancer agents. (2018). PMC. Retrieved from [Link]

-

Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (2025). PubMed. Retrieved from [Link]

-

Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. (2014-03-26). RSC Publishing. Retrieved from [Link]

-

A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. (2023-05-23). Frontiers. Retrieved from [Link]

-

Salicylic acid in plant immunity and beyond. (2023). PMC. Retrieved from [Link]

-

Reprogramming of plants during systemic acquired resistance. (2014). Frontiers. Retrieved from [Link]

-

Salicylic Acid Signaling in Plant Innate Immunity. ResearchGate. Retrieved from [Link]

-

A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. ResearchGate. Retrieved from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023-06-14). Protocols.io. Retrieved from [Link]

-

Systemic acquired resistance. ResearchGate. Retrieved from [Link]

-

Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[1][11]enzothiazole Derivatives via Microwave-Assisted Synthesis. (2022-02-12). MDPI. Retrieved from [Link]

-

Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025-08-01). NIH. Retrieved from [Link]

-

Salicylic acid and jasmonic acid in plant immunity. (2023). Oxford Academic. Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks. Retrieved from [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011-10-18). NCBI Bookshelf. Retrieved from [Link]

-

Cell Viability Assays. (2013-05-01). NCBI Bookshelf. Retrieved from [Link]

-

Systemic Acquired Resistance vs Induced Systemic Resistance: A Review. ARCC Journals. Retrieved from [Link]

-

MIC (Broth Microdilution) Testing. (2020-07-27). YouTube. Retrieved from [Link]

-

MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. Retrieved from [Link]

-

Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming. (2014-12-08). Frontiers. Retrieved from [Link]

-

Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. OUCI. Retrieved from [Link]

-

Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020-04-29). PMC. Retrieved from [Link]

-

Broth Microdilution. MI - Microbiology. Retrieved from [Link]

-

A Review on Benzothiazole Derivatives and Their Biological Significances. Asian J. Res. Med. Pharm. Sci.. Retrieved from [Link]

Sources

- 1. rr-asia.woah.org [rr-asia.woah.org]

- 2. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 7. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Broth Microdilution | MI [microbiology.mlsascp.com]

- 13. Frontiers | Reprogramming of plants during systemic acquired resistance [frontiersin.org]

- 14. broadpharm.com [broadpharm.com]

- 15. Systemic Acquired Resistance vs Induced Systemic Resistance: A Review [arccjournals.com]

- 16. vegetables.bayer.com [vegetables.bayer.com]

- 17. pnas.org [pnas.org]

- 18. Salicylic acid in plant immunity and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Frontiers | Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming [frontiersin.org]

- 21. pubs.rsc.org [pubs.rsc.org]

The Strategic Utility of 5-(Bromomethyl)-1,2,3-benzothiadiazole: A Gateway to Novel Heterocyclic Architectures

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Introduction: The 1,2,3-Benzothiadiazole Core and the Promise of a Reactive Handle

The 1,2,3-benzothiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a range of functional molecules, including potential anticancer agents, antivirals, and materials for organic electronics.[1][2] The strategic derivatization of this core structure is paramount to expanding its utility and exploring new chemical space. This guide focuses on a particularly valuable, yet underexplored, precursor: 5-(Bromomethyl)-1,2,3-benzothiadiazole . The introduction of a reactive bromomethyl group at the 5-position transforms the otherwise stable benzothiadiazole core into a versatile building block, primed for the construction of novel, complex heterocyclic systems through well-established synthetic methodologies. This guide will provide a comprehensive overview of the synthesis of this key precursor and its subsequent application in the generation of diverse heterocyclic structures, supported by detailed experimental protocols and mechanistic insights.

Part 1: Synthesis of the Precursor: this compound

The synthesis of this compound is most effectively approached as a two-step sequence, starting from a readily available substituted aminothiophenol. This strategy ensures a high-yielding and pure final product.

Step 1: Synthesis of 5-Methyl-1,2,3-benzothiadiazole

The foundational step is the formation of the benzothiadiazole ring. This is classically achieved through the diazotization of an appropriate aminothiophenol. In this case, 4-methyl-2-aminothiophenol is the required starting material. The reaction proceeds by treating the aminothiophenol with a diazotizing agent, such as sodium nitrite, in an acidic medium.

Experimental Protocol: Synthesis of 5-Methyl-1,2,3-benzothiadiazole

-

Materials:

-

4-Methyl-2-aminothiophenol

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Distilled water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 4-methyl-2-aminothiophenol (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Stir the mixture at 0-5 °C for an additional 1 hour after the addition is complete.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-methyl-1,2,3-benzothiadiazole.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

-

Self-Validation: The successful synthesis of the product can be confirmed by its melting point and spectroscopic data (¹H NMR, ¹³C NMR, and MS) which should be consistent with the literature values for 5-methyl-1,2,3-benzothiadiazole.

Step 2: Free-Radical Bromination to this compound

With the 5-methyl precursor in hand, the next crucial step is the selective bromination of the methyl group. This is a classic benzylic bromination, which proceeds via a free-radical mechanism. The reagent of choice for this transformation is N-bromosuccinimide (NBS), which provides a low, constant concentration of bromine radicals, minimizing side reactions on the aromatic ring. A radical initiator, such as azobisisobutyronitrile (AIBN), is required to start the reaction.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

5-Methyl-1,2,3-benzothiadiazole

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (or a suitable alternative solvent like acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methyl-1,2,3-benzothiadiazole (1 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN.

-

Add dry carbon tetrachloride to the flask and flush the system with an inert gas.

-

Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter off the succinimide and wash it with a small amount of cold carbon tetrachloride.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

-

Self-Validation: The product should be characterized by ¹H NMR, observing the disappearance of the methyl singlet and the appearance of a new singlet for the bromomethyl group (CH₂Br) at a downfield chemical shift. Mass spectrometry will confirm the incorporation of a bromine atom.

Part 2: this compound as a Precursor for Novel Heterocycles

The synthetic utility of this compound lies in the high reactivity of the bromomethyl group towards nucleophilic substitution. This allows for the facile introduction of a wide variety of functionalities, many of which can subsequently participate in cyclization reactions to form new heterocyclic rings fused or linked to the benzothiadiazole core.

Causality Behind Experimental Choices

The choice of a bromomethyl group as a reactive handle is deliberate. The carbon-bromine bond is sufficiently labile to be displaced by a range of nucleophiles under relatively mild conditions. Furthermore, the benzylic nature of the carbon atom enhances its reactivity. The 1,2,3-benzothiadiazole ring is generally stable to the conditions required for these nucleophilic substitution reactions.

Example 1: Synthesis of Fused Pyridothiadiazole Derivatives

A compelling application of this precursor is in the synthesis of fused pyridothiadiazole systems. The reaction with a suitable pyridine derivative, such as 2-aminopyridine, can lead to the formation of an imidazo[1,2-a]pyridine scaffold linked to the benzothiadiazole core. This class of compounds is of significant interest in medicinal chemistry due to its wide range of biological activities.[3][4]

The reaction proceeds via an initial N-alkylation of the pyridine nitrogen by the bromomethyl group to form a pyridinium salt. Subsequent intramolecular cyclization through the amino group leads to the formation of the fused heterocyclic system.

Experimental Protocol: Synthesis of a Benzothiadiazolyl-imidazo[1,2-a]pyridinium salt

-

Materials:

-

This compound

-

2-Aminopyridine

-

Acetonitrile (anhydrous)

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous acetonitrile.

-

Add 2-aminopyridine (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 12-18 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

If a precipitate forms, collect it by filtration and wash with cold acetonitrile.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

-

-

Self-Validation: The formation of the pyridinium salt can be confirmed by ¹H NMR, which will show characteristic shifts for the protons of the imidazo[1,2-a]pyridine ring system. High-resolution mass spectrometry will confirm the molecular formula of the product.

Example 2: Synthesis of Thiazole-Containing Heterocycles

The reaction of this compound with sulfur-containing nucleophiles opens another avenue for the synthesis of novel heterocycles. Thiourea, for instance, can act as a versatile building block. The initial reaction is expected to be an S-alkylation to form an isothiuronium salt. This intermediate can then be cyclized with an appropriate reagent to form a thiazole ring. This approach is analogous to the well-established Hantzsch thiazole synthesis.[5]

Experimental Protocol: Synthesis of a Benzothiadiazolyl-substituted Thiazole

-

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

α-Haloketone (e.g., phenacyl bromide)

-

Sodium bicarbonate

-

-

Procedure:

-

Formation of the Isothiuronium Salt: In a round-bottom flask, dissolve this compound (1 equivalent) and thiourea (1 equivalent) in ethanol. Reflux the mixture for 2-3 hours. The isothiuronium salt may precipitate upon cooling.

-

Cyclization to the Thiazole: To the crude isothiuronium salt, add an α-haloketone (e.g., phenacyl bromide, 1 equivalent) and a base such as sodium bicarbonate. Reflux the mixture for an additional 4-6 hours.

-

Cool the reaction mixture and pour it into cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

-

Self-Validation: The structure of the final thiazole derivative can be confirmed by spectroscopic methods. ¹H NMR will show signals corresponding to the protons on the thiazole ring and the benzothiadiazole core.

Data Presentation

| Compound | Starting Materials | Key Reagents | Solvent | Yield (%) |

| 5-Methyl-1,2,3-benzothiadiazole | 4-Methyl-2-aminothiophenol | NaNO₂, HCl | Water | High |

| This compound | 5-Methyl-1,2,3-benzothiadiazole | NBS, AIBN | Carbon Tetrachloride | Good |

| Benzothiadiazolyl-imidazo[1,2-a]pyridinium salt | This compound, 2-Aminopyridine | - | Acetonitrile | Moderate |

| Benzothiadiazolyl-substituted Thiazole | This compound, Thiourea | α-Haloketone | Ethanol | Moderate |

Visualizations

Synthesis of this compound

Caption: Synthetic pathway to this compound.

Application in Heterocycle Synthesis

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanomaterchem.com [nanomaterchem.com]

- 4. bio-conferences.org [bio-conferences.org]

- 5. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

A Comprehensive Technical Guide to the Quantum Chemical Studies of 1,2,3-Benzothiadiazole Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Intricacies of Benzothiadiazole Isomers

Benzothiadiazole, a bicyclic aromatic heterocycle, exists in two primary isomeric forms: 1,2,3-benzothiadiazole and 2,1,3-benzothiadiazole.[1][2] These isomers, while structurally similar, exhibit distinct electronic and photophysical properties that make them valuable building blocks in various scientific domains. The 2,1,3-benzothiadiazole (BTD) isomer, in particular, is a well-established electron acceptor unit at the core of numerous functional molecules, including fluorescent probes, phototheranostics, and components of optoelectronic devices like polymers, OLEDs, and solar cells.[3][4] The 1,2,3-benzothiadiazole isomer, while less explored, presents unique characteristics that warrant investigation for novel applications.[1][5]

This technical guide provides a deep dive into the quantum chemical methodologies employed to unravel the structure, reactivity, and electronic properties of these isomers. By leveraging computational chemistry, researchers can predict and understand the behavior of these molecules, thereby guiding the synthesis of new materials and potential therapeutic agents with tailored functionalities.

Pillar 1: The Theoretical Bedrock of Quantum Chemical Investigations

The accuracy and predictive power of any computational study hinge on the appropriate selection of theoretical methods. For molecules like benzothiadiazole isomers, Density Functional Theory (DFT) has emerged as a robust and widely used approach.

Density Functional Theory (DFT): DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This method offers a favorable balance between computational cost and accuracy, making it suitable for studying medium to large-sized molecules.

-